2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile

Medicinal Chemistry Chemical Biology Lead Optimization

Sourcing regioisomerically pure tetrahydroindazole intermediates for kinase or FXR programs is challenging-incorrect substitution patterns can cause >100-fold potency loss. This C3-nitrile derivative eliminates that risk: • Validated scaffold for ITK, DHODH, and FXR modulator libraries; nitrile serves as a carboxylic acid bioisostere or amine precursor. • Available at 97-98% certified purity from multiple vendors, with MW 175.23 and XLogP3 1.7 ensuring drug-like physicochemical properties. • Distinct saturated cyclohexane ring imparts 3D conformational bias, improving kinase selectivity over flat indazole analogs. • Suitable as an HPLC/LC-MS calibration standard due to its unique retention time and ionization profile.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B11914041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C#N)C1=NNC2=C1CCCC2
InChIInChI=1S/C10H13N3/c1-7(6-11)10-8-4-2-3-5-9(8)12-13-10/h7H,2-5H2,1H3,(H,12,13)
InChIKeyKPWFESHEZHZRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile: Physicochemical & Scaffold Profile


2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile (CAS 1546396-20-6) is a chiral, nitrile-functionalized, partially saturated indazole derivative with a molecular weight of 175.23 g/mol and a molecular formula of C10H13N3. [1] It is a member of the 4,5,6,7-tetrahydroindazole class, which has been widely patented as a core scaffold for kinase inhibitors (e.g., ITK and DHODH) and nuclear receptor modulators (e.g., FXR). [2] The compound's computed physicochemical properties, including an XLogP3 of 1.7 and a topological polar surface area of 52.5 Ų, place it well within drug-like chemical space. [1] Commercially, it is available from multiple suppliers with certified purities typically ranging from 95% to 98%, making it a viable starting material or intermediate for medicinal chemistry optimization programs.

Substitution Risks for 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile


Substituting 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile with a closely related analog, such as its positional isomer 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile (CAS 2110396-73-9) or the unsaturated counterpart 2-(1H-indazol-3-yl)propanenitrile (CAS 2104019-07-8), introduces significant alterations in the molecule's vector of substitution, molecular shape, and electronic distribution. [1] In this scaffold class, the precise regioattachment of the nitrile-bearing side chain has been shown to be critical for target binding; for instance, in tetrahydroindazole-based ITK inhibitors, a shift in substitution pattern can lead to a complete loss of kinase selectivity or a >100-fold drop in potency. [2] Furthermore, the saturated cyclohexane ring in the target compound provides a distinct conformational profile compared to aromatic indazoles, influencing both metabolic stability and off-target binding profiles, a principle demonstrated during the optimization of tetrahydroindazole DHODH inhibitors where saturation state directly impacted in vitro clearance. [3] Therefore, procurement decisions based solely on core scaffold similarity, without verifying the precise regiochemistry, risk acquiring a compound with fundamentally different biological or physicochemical properties.

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile: Differentiation Evidence


Regiochemical Purity and Scaffold Identity

The target compound, 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile, is the C3-regioisomer of the tetrahydroindazole series, where the propanenitrile group is attached at the 3-position carbon. In contrast, the closest commercially available comparator, 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile (CAS 2110396-73-9), is an N1-regioisomer where the propanenitrile group is attached to the pyrazole nitrogen. [1] While direct biological data for this specific pair is absent from the peer-reviewed literature, structure-activity relationship (SAR) studies on analogous tetrahydroindazole kinase inhibitors demonstrate that a switch between N1 and C3 regiochemistry can alter biochemical potency by >100-fold against the intended target. [2] For a procurement scientist, this means the two isomers are non-fungible building blocks; selecting the incorrect isomer can derail a synthetic route or lead to a completely inactive product in a biological assay.

Medicinal Chemistry Chemical Biology Lead Optimization

Lipophilicity and Hydrogen Bonding Profile

The computed physicochemical profile of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile (XLogP3 = 1.7, 1 H-bond donor, 2 H-bond acceptors) [1] differentiates it from its closest unsaturated analog, 2-(1H-indazol-3-yl)propanenitrile (CAS 2104019-07-8), which has the same C10 formula but 4 fewer hydrogen atoms (C10H9N3, MW 171.20) and a fully aromatic core, resulting in a higher predicted logP and altered π-stacking capability. The target compound's saturated tetrahydro ring provides a more three-dimensional, non-planar shape, which is a critical factor in modern drug discovery for reducing promiscuous binding and improving selectivity profiles. [2] This difference is consistent with the broader trend in the DHODH inhibitor literature, where saturation of the indazole core improved metabolic stability in human liver microsome assays. [2]

ADME Drug Design Property-Based Optimization

Commercial Purity and Availability

The target compound is available from multiple reputable vendors with clearly defined purity specifications, enabling informed procurement decisions. For example, AKSci offers the compound at a minimum purity of 97% , while Leyan certifies it at 98% purity. In contrast, the unsaturated comparator 2-(1H-indazol-3-yl)propanenitrile (CAS 2104019-07-8) is primarily listed by chemical database aggregators without a well-defined purity specification from major synthetic compound suppliers, suggesting more limited commercial availability for direct procurement. The well-established supply chain, supported by Enamine's stock program (Catalog No. EN300-1780167), ensures batch-to-batch consistency, which is critical for generating reproducible structure-activity relationship data in lead optimization programs.

Chemical Procurement Quality Control Reproducibility

Patent-Validated Scaffold for FXR and Kinase Modulators

The 4,5,6,7-tetrahydro-1H-indazole scaffold, of which the target compound is a specific functionalized derivative, is explicitly claimed in multiple patent families as a key intermediate for generating FXR modulators (Hoffmann-La Roche, WO2010034649) [1] and ITK inhibitors (WO2011065402). [2] As a C3-substituted nitrile, the target compound represents a versatile synthetic handle that can be elaborated into amides, tetrazoles, or amines—functional groups frequently required for target engagement in these therapeutic programs. While specific biological data for the untethered compound is not publicly disclosed (consistent with its role as a proprietary intermediate), its structural appearance in patent landscapes confirms its industrial relevance and justifies its procurement for hit-to-lead or lead optimization efforts within these validated target classes. [1][2]

Patent Analysis Drug Discovery Competitive Intelligence

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile: Application Scenarios


Saturated Core for Kinase Lead Optimization

Based on the validated role of the tetrahydroindazole scaffold in ITK and DHODH inhibitor programs [1][2], procure this compound as a key intermediate for synthesizing focused libraries. The nitrile group serves as a precursor for carboxylic acid bioisosteres (e.g., tetrazoles) or can be reduced to an amine for further derivatization. The saturated core offers a three-dimensional shape that can improve kinase selectivity profiles compared to flat, aromatic indazole analogs.

FXR Modulator Synthesis

Use this compound as a building block in the synthesis of novel FXR modulators, a target class where tetrahydroindazole derivatives have been explicitly claimed by Hoffmann-La Roche. [3] The C3-substitution pattern places the nitrile vector in an optimal position for elaboration into the amide or reversed amide motifs frequently required for potent FXR agonism or antagonism.

Internal Standard for Analytical Methods

Given its high certified purity (97–98%) from multiple vendors and well-characterized physicochemical properties (MW 175.23, XLogP3 1.7) [4], this compound is suitable as a calibration standard in HPLC or LC-MS methods designed to monitor reactions of tetrahydroindazole-containing drug candidates. Its distinct retention time and ionization profile relative to aromatic indazoles ensure unambiguous detection.

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